

# Technical Guide to 2-Bromobenzotrifluoride (CAS 392-83-6)

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## Compound of Interest

Compound Name: 2-Bromobenzotrifluoride

Cat. No.: B1265661

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This document provides a comprehensive technical overview of **2-Bromobenzotrifluoride**, a versatile chemical intermediate. It covers its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and application in organic synthesis.

## Physicochemical Properties

**2-Bromobenzotrifluoride**, also known as 2-Bromo- $\alpha,\alpha,\alpha$ -trifluorotoluene, is a colorless to yellow or brown liquid.<sup>[1][2]</sup> It is a key building block in the synthesis of pharmaceuticals and agrochemicals due to its unique combination of a bromo group, suitable for cross-coupling reactions, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules.<sup>[1]</sup> The core physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	392-83-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrF <sub>3</sub>	[1]
Molecular Weight	225.01 g/mol	[1]
Appearance	Clear, colorless to yellow/brown liquid	[1][2][3]
Boiling Point	167-168 °C (lit.) / 171 °C	[1]
Density	1.652 g/mL at 25 °C (lit.) / 1.67 g/mL	[1]
Refractive Index (n <sup>20</sup> /D)	1.482 (lit.) / 1.4805-1.4835 @ 20°C	[3]
Flash Point	52 °C (125.6 °F) - closed cup	
Purity	≥97.5% to 99% (GC)	[1][3]

## Spectroscopic Data Analysis

While raw spectral data is best sourced from dedicated databases, this section provides an analysis of the expected spectral features for **2-Bromobenzotrifluoride**, crucial for its identification and characterization.[4][5]

**2.1 <sup>1</sup>H NMR Spectroscopy** The <sup>1</sup>H NMR spectrum will show complex signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-substitution pattern, the four aromatic protons will form a complex multiplet system. The electron-withdrawing nature of both the bromine and trifluoromethyl groups will generally shift these protons downfield compared to unsubstituted benzene.

**2.2 <sup>13</sup>C NMR Spectroscopy** The <sup>13</sup>C NMR spectrum will display seven distinct signals:

- Aromatic Carbons:** Six signals are expected in the aromatic region (approx. δ 120-140 ppm). The carbon attached to the bromine (C-Br) and the carbon attached to the trifluoromethyl group (C-CF<sub>3</sub>) will have characteristic chemical shifts.

- **Trifluoromethyl Carbon:** The  $\text{CF}_3$  carbon will appear as a quartet due to coupling with the three fluorine atoms ( $^1\text{JCF}$ ), typically in the range of  $\delta$  120-130 ppm. The C-F coupling constant is characteristically large.[6]

**2.3 Infrared (IR) Spectroscopy** The IR spectrum provides information about the functional groups present. Key expected absorption peaks include:

- **C-F Stretch:** Strong, characteristic absorptions for the  $\text{CF}_3$  group are expected in the 1350-1100  $\text{cm}^{-1}$  region.
- **Aromatic C=C Stretch:** Peaks in the 1600-1450  $\text{cm}^{-1}$  region.
- **Aromatic C-H Stretch:** Signals typically appear above 3000  $\text{cm}^{-1}$ .
- **C-Br Stretch:** Found in the fingerprint region, typically between 600-500  $\text{cm}^{-1}$ . [7]

## Solubility Profile

Quantitative solubility data is not widely published. However, based on its chemical structure (a halogenated aromatic hydrocarbon) and its common use in organic synthesis, a qualitative solubility profile can be predicted. It is expected to be miscible with a wide range of common organic solvents and immiscible with water.[8]

Solvent Class	Representative Solvents	Predicted Solubility
Non-Polar Aprotic	Hexane, Toluene, Diethyl Ether	Soluble / Miscible
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate	Soluble / Miscible
Polar Aprotic (High Polarity)	Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)	Soluble / Miscible
Polar Protic	Ethanol, Methanol	Soluble
Aqueous	Water	Insoluble

## Safety and Handling

**2-Bromobenzotrifluoride** is a flammable liquid and causes skin and eye irritation.<sup>[7]</sup>

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

Hazard Information	Details	Source(s)
GHS Pictograms	GHS02 (Flammable), GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[7]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]
Storage	Store in a well-ventilated place. Keep cool. Flammables area.	
Incompatible Materials	Strong oxidizing agents, Strong bases.	

## Experimental Protocols

Detailed methodologies for the synthesis of **2-Bromobenzotrifluoride** and its subsequent use in a cornerstone C-C bond-forming reaction are provided below.

### 5.1 Synthesis via Sandmeyer Reaction

This protocol details the synthesis of **2-Bromobenzotrifluoride** from 2-(trifluoromethyl)benzenamine.

#### Methodology:

- **Diazotization:** To a suitable reaction vessel, add 970 mL of hydrobromic acid (40%). While stirring, slowly add 308 g (1.9 mol) of 2-(trifluoromethyl)benzenamine.
- Cool the mixture to 0 °C using an ice bath.
- Prepare a solution of 140 g (2.03 mol) of sodium nitrite in 325 mL of water.
- Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, continue stirring for an additional 20 minutes while maintaining the low temperature.
- **Sandmeyer Reaction:** In a separate 2 L four-neck flask, prepare a suspension of 23.5 g (0.16 mol) of cuprous bromide in 65 mL of hydrobromic acid (40%).
- Stir this suspension vigorously at room temperature.
- Pour the previously prepared diazonium salt solution into the cuprous bromide suspension. A large amount of gas will be generated.
- After the addition is complete, continue stirring for 20 minutes.
- **Work-up and Purification:** Transfer the reaction mixture to a separatory funnel. The lower organic layer contains the product.
- Wash the organic layer with a basic solution (e.g., sat.  $\text{NaHCO}_3$ ) followed by water.

- Perform a simple distillation on the crude product to obtain **2-Bromobenzotrifluoride** as a yellow liquid. (Expected yield: ~89%).

## 5.2 Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction between **2-Bromobenzotrifluoride** and an arylboronic acid.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromobenzotrifluoride** (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as  $K_2CO_3$  (3.0 mmol, 3.0 eq).[\[9\]](#)
- Add the palladium catalyst, for example,  $Pd(OAc)_2$  (0.01 mmol, 1 mol%), and a suitable ligand like triphenylphosphine ( $PPh_3$ ) (0.04 mmol, 4 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent system. A common choice is a mixture of an organic solvent and water, such as dioxane/water (4:1, 5 mL).
- Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous  $Na_2SO_4$ , and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

## Mandatory Visualizations

### 6.1 Synthesis Pathway Diagram

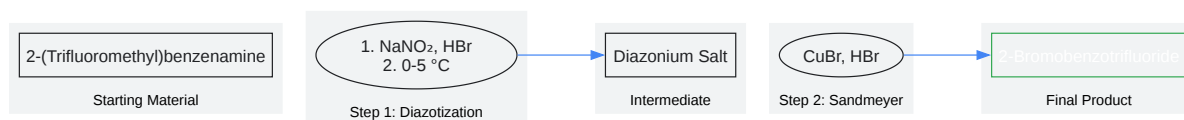


Diagram 1: Synthesis of 2-Bromobenzotrifluoride via Sandmeyer Reaction

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Caption: Synthesis of **2-Bromobenzotrifluoride** via Sandmeyer Reaction.

## 6.2 Experimental Workflow Diagram

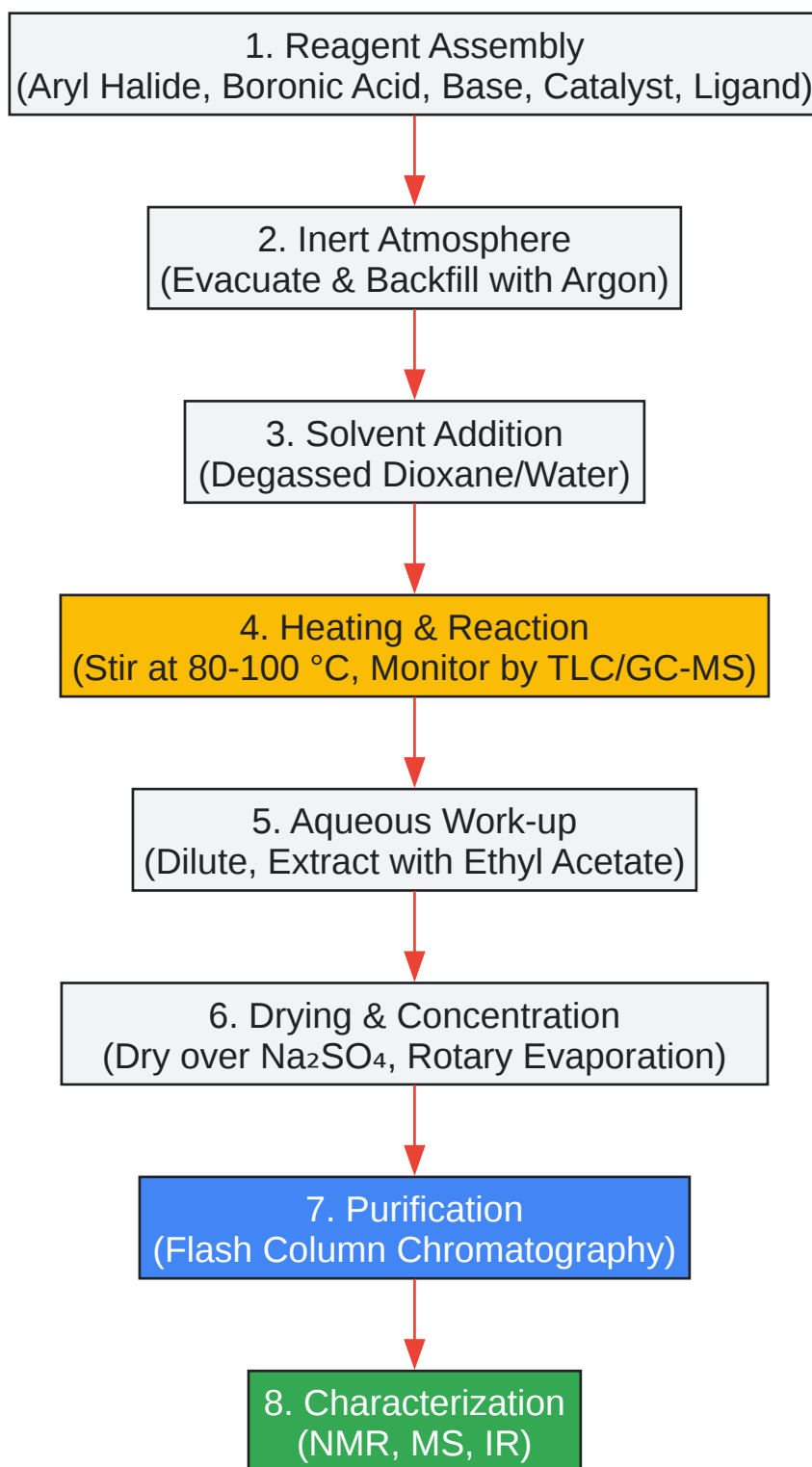


Diagram 2: General Workflow for Suzuki-Miyaura Coupling

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Caption: General Workflow for Suzuki-Miyaura Coupling.



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